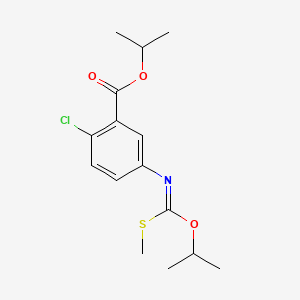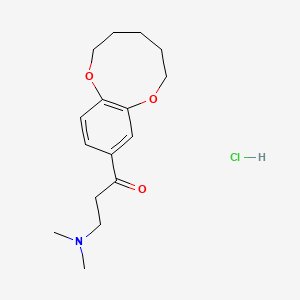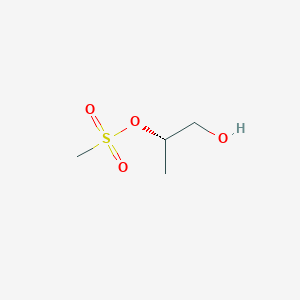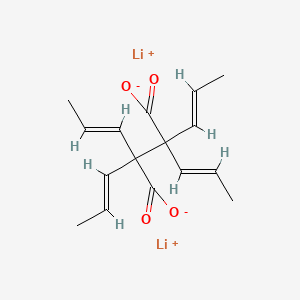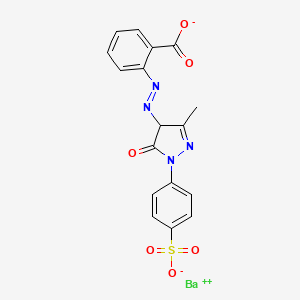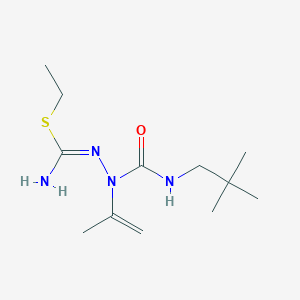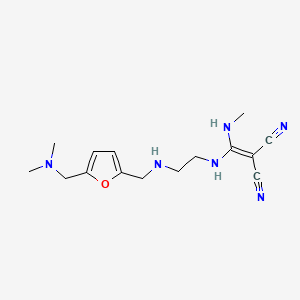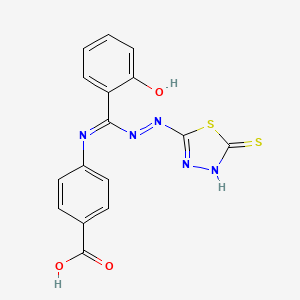
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with a 1,3,4-thiadiazole ring and an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Azo coupling reaction: The 1,3,4-thiadiazole derivative is then diazotized and coupled with a phenolic compound to form the azo linkage.
Condensation reaction: The resulting azo compound is then condensed with benzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenolic hydroxyl group.
Reduction: The azo linkage can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoic acid and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.
Major Products
Oxidation: Products include quinones and sulfoxides.
Reduction: Products include amines and hydrazines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Sensing: It can be used in the development of chemical sensors due to its azo linkage and thiadiazole ring.
Biology
Antimicrobial: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Antioxidant: It has potential antioxidant activity, making it useful in preventing oxidative stress-related diseases.
Medicine
Drug Development: The compound can be a lead molecule in the development of new therapeutic agents for various diseases.
Industry
Dyes and Pigments: The azo linkage makes it suitable for use in dyes and pigments.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Uniqueness
Structural Complexity: The combination of benzoic acid, thiadiazole, and azo linkage is unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
134895-16-2 |
|---|---|
Molekularformel |
C16H11N5O3S2 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
4-[[(2-hydroxyphenyl)-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid |
InChI |
InChI=1S/C16H11N5O3S2/c22-12-4-2-1-3-11(12)13(18-19-15-20-21-16(25)26-15)17-10-7-5-9(6-8-10)14(23)24/h1-8,22H,(H,21,25)(H,23,24) |
InChI-Schlüssel |
NUABUSMHVQLVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


